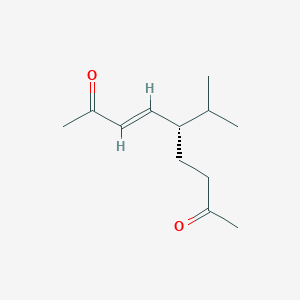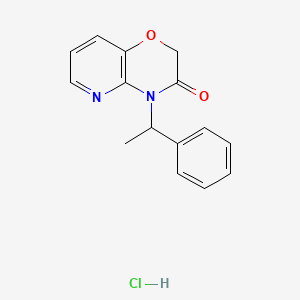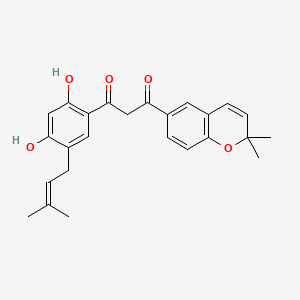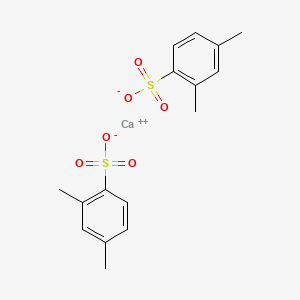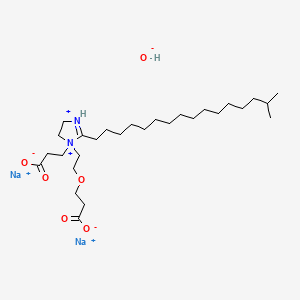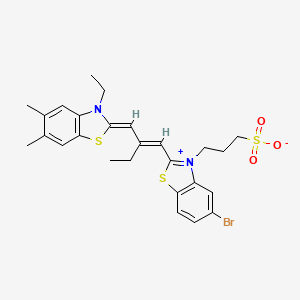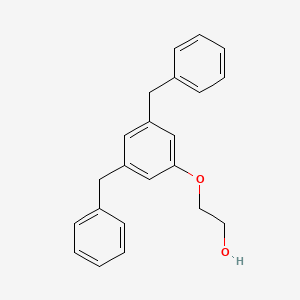
2-(3,5-Dibenzylphenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylphenol, ethoxylated is a chemical compound with the molecular formula (C2H4O)nC20H18O. It is a derivative of dibenzylphenol, where ethoxylation introduces ethoxy groups into the molecule. This compound is known for its surfactant properties, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The ethoxylation process involves the reaction of dibenzylphenol with ethylene oxide. This reaction typically occurs under controlled conditions, with the presence of a catalyst such as potassium hydroxide (KOH). The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway .
Industrial Production Methods
Industrial production of ethoxylated compounds, including dibenzylphenol, ethoxylated, involves the use of large-scale reactors where ethylene oxide is introduced to dibenzylphenol. The process is optimized to ensure a consistent product with the desired degree of ethoxylation .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzylphenol, ethoxylated can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized under specific conditions.
Reduction: The aromatic rings in the compound can be reduced using suitable reducing agents.
Substitution: The hydroxyl group in the ethoxylated compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Dibenzylphenol, ethoxylated has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of dibenzylphenol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual affinity makes it effective in reducing surface tension and enhancing solubility .
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol ethoxylates: Similar in structure and used in similar applications but with different hydrophobic chains.
Alcohol ethoxylates: These compounds have shorter hydrophobic chains and are used in a variety of surfactant applications.
Uniqueness
Dibenzylphenol, ethoxylated is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant properties .
Propiedades
Número CAS |
68310-58-7 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-(3,5-dibenzylphenoxy)ethanol |
InChI |
InChI=1S/C22H22O2/c23-11-12-24-22-16-20(13-18-7-3-1-4-8-18)15-21(17-22)14-19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2 |
Clave InChI |
RFKZWONSBMCNBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)OCCO)CC3=CC=CC=C3 |
Números CAS relacionados |
68310-58-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




